Glycylmethionine Fails to Support Protein Accretion in C2C12 Myogenic Cells While Other Methionine Peptides Retain 29.1–123.3% Activity
In a 72-hour C2C12 myogenic cell culture assay, glycylmethionine was the only methionine-containing peptide among 22 tested that failed to support protein accretion, whereas all other methionine-containing dipeptides exhibited responses ranging from 29.1% to 123.3% relative to free L-methionine [1]. In contrast, dipeptides with methionine at the N-terminus (e.g., Met-Gly) promoted significantly greater protein accretion (P < 0.0001) than C-terminal methionine dipeptides such as glycylmethionine, with stimulation of protein accretion linearly related to dipeptide hydrophobicity (P < 0.0001) [1].
| Evidence Dimension | Protein accretion in C2C12 myogenic cells (72-hour incubation) |
|---|---|
| Target Compound Data | 0% (failed to support protein accretion) |
| Comparator Or Baseline | 22 methionine-containing peptides (di- to octapeptides): 29.1% to 123.3% of L-methionine response; N-terminal methionine dipeptides: significantly greater activity than C-terminal methionine dipeptides |
| Quantified Difference | Complete lack of protein accretion activity vs. 29.1–123.3% activity for other peptides; P < 0.0001 for N-terminal vs. C-terminal methionine positioning |
| Conditions | C2C12 myogenic cells; methionine-free DMEM + 6% desalted fetal bovine serum; 72 h at 37°C in 90% air:10% CO₂ |
Why This Matters
This complete absence of protein accretion activity in C2C12 cells distinguishes glycylmethionine from nearly all other methionine-containing peptides tested, making it unsuitable as a methionine source in myogenic cell culture systems and a valuable negative control for studies of peptide transport and utilization.
- [1] Pan Y, Bender PK, Akers RM, Webb KE Jr. Methionine-Containing Peptides Can Be Used As Methionine Sources for Protein Accretion in Cultured C2C12 and MAC-T Cells. The Journal of Nutrition. 1996;126(1):232-241. View Source
